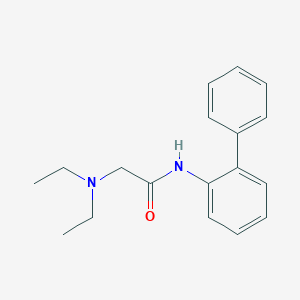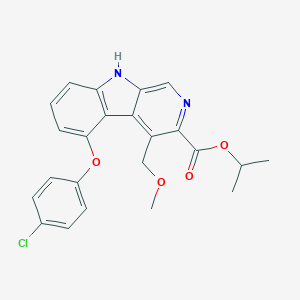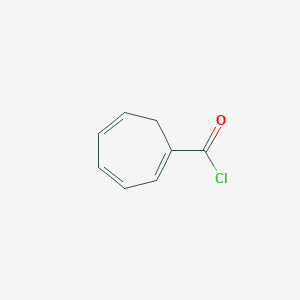
Cyclohepta-1,3,5-triene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohepta-1,3,5-triene-1-carbonyl chloride is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a cyclic organic compound that contains a carbonyl chloride functional group. The compound has been synthesized using various methods and has been found to have several interesting properties that make it a useful tool for scientific research.
Mécanisme D'action
The mechanism of action of Cyclohepta-1,3,5-triene-1-carbonyl chloride is not fully understood. However, it is believed that the compound reacts with nucleophiles to form adducts. This reaction can be used in the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Cyclohepta-1,3,5-triene-1-carbonyl chloride. However, it has been found to be relatively non-toxic and has low levels of toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclohepta-1,3,5-triene-1-carbonyl chloride is its high purity and stability. This makes it a useful tool for scientific research. However, the compound is relatively expensive and can be difficult to synthesize in large quantities.
Orientations Futures
There are several potential future directions for research involving Cyclohepta-1,3,5-triene-1-carbonyl chloride. One area of research could involve the synthesis of new compounds using Cyclohepta-1,3,5-triene-1-carbonyl chloride as a building block. Another area of research could involve the development of new methods for the synthesis of Cyclohepta-1,3,5-triene-1-carbonyl chloride that are more efficient and cost-effective. Additionally, the compound could be studied for its potential applications in the field of medicine and drug development.
Méthodes De Synthèse
The synthesis of Cyclohepta-1,3,5-triene-1-carbonyl chloride can be achieved using several methods. One of the most common methods involves the reaction of cyclohepta-1,3,5-triene with phosgene in the presence of a catalyst. This method yields a high purity product and is relatively simple to perform.
Applications De Recherche Scientifique
Cyclohepta-1,3,5-triene-1-carbonyl chloride has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic synthesis. The compound can be used as a building block for the synthesis of more complex organic compounds.
Propriétés
Numéro CAS |
103533-75-1 |
|---|---|
Nom du produit |
Cyclohepta-1,3,5-triene-1-carbonyl chloride |
Formule moléculaire |
C8H7ClO |
Poids moléculaire |
154.59 g/mol |
Nom IUPAC |
cyclohepta-1,3,5-triene-1-carbonyl chloride |
InChI |
InChI=1S/C8H7ClO/c9-8(10)7-5-3-1-2-4-6-7/h1-5H,6H2 |
Clé InChI |
LMIDPHPEMJHKJG-UHFFFAOYSA-N |
SMILES |
C1C=CC=CC=C1C(=O)Cl |
SMILES canonique |
C1C=CC=CC=C1C(=O)Cl |
Synonymes |
1,3,5-Cycloheptatriene-1-carbonyl chloride (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




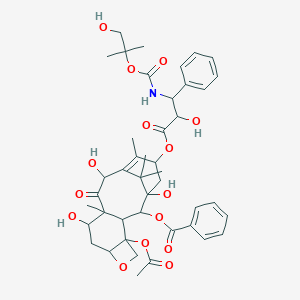
![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)



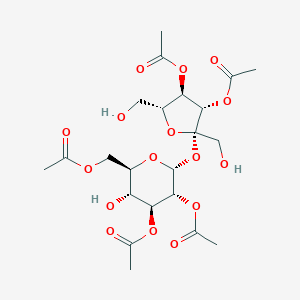

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)
![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)

